molecular formula C17H13NO2 B8701908 2-Phenyl-6-quinolineacetic acid CAS No. 50971-13-6

2-Phenyl-6-quinolineacetic acid

Cat. No. B8701908
CAS RN: 50971-13-6
M. Wt: 263.29 g/mol
InChI Key: SRTYGKKHBXKZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6-quinolineacetic acid is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-6-quinolineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-6-quinolineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50971-13-6

Product Name

2-Phenyl-6-quinolineacetic acid

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(2-phenylquinolin-6-yl)acetic acid

InChI

InChI=1S/C17H13NO2/c19-17(20)11-12-6-8-16-14(10-12)7-9-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20)

InChI Key

SRTYGKKHBXKZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2-phenyl-6-quinolineacetonitrile, 19 ml of water, 19 ml of concentrated sulphuric acid and 19 ml of glacial acetic acid is kept under reflux for 2 hours. Thereafter, ice and water are added and the pH is adjusted to 5-6 with solid sodium bicarbonate. The crystals which thereupon precipitate are filtered off and rinsed with water. Recrystallisation from methanol-ether-petroleum ether yields 2-phenyl-6-quinolineacetic acid of melting point 176°-179°C. 2-(p-Chlorophenyl)-6-quinoline-acetic acid and 2-(p-fluorophenyl)-6-quinolineacetic acid are obtained analogously.
Name
2-phenyl-6-quinolineacetonitrile
Quantity
10 g
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reactant
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19 mL
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reactant
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19 mL
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19 mL
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Synthesis routes and methods II

Procedure details

The Grignard compound is prepared in the customary manner from 5 g of 6-bromomethyl-2-phenyl-quinoline and magnesium in 30 ml of diethyl ether. It is added to a solution of solid carbon dioxide in 100 ml of diethyl ether. At the same time a further quantity of solid carbon dioxide is added in portions to the reaction solution. Thereafter, aqueous ammonium chloride solution is added to the reaction mixture and the whole is extracted with ethyl acetate. The organic phases are extracted with 2 N sodium carbonate solution. The sodium carbonate extracts are adjusted to pH 6 and extracted with ethyl acetate. These ethyl acetate layers are dried and evaporated. The residue, after recrystallisation from methanol-pentane, yields 2-phenyl-6-quinolineacetic acid of melting point 176-179°C.
Quantity
5 g
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reactant
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reactant
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30 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 2.5 g of crude 2-phenyl-6-quinolineacetaldehyde in 3 ml of ethanol is slowly added dropwise at room temperature to a suspension of 3.4 g of silver nitrate and 1.6 g of sodium hydroxide in 12 ml of water. After completion of the addition, the mixture is stirred for a further 3 hours. Thereafter the suspension is clarified by filtration and the filtrate is washed with ether and adjusted to a pH of 6. The emulsion thereby produced is extracted with ethyl acetate. The ethyl acetate extracts, after drying, evaporation and recrystallisation of the residue from methanol-pentane, yield 2-phenyl-6-quinolineacetic acid of melting point 176°-179°C.
Name
2-phenyl-6-quinolineacetaldehyde
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
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Quantity
12 mL
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solvent
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Quantity
3.4 g
Type
catalyst
Reaction Step One

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